3-Methoxyfuran

描述

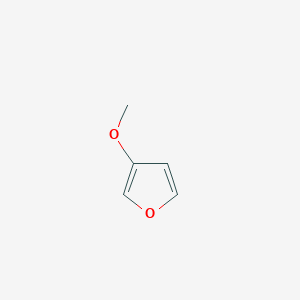

3-Methoxyfuran is an organic compound with the molecular formula C5H6O2. It is a derivative of furan, where a methoxy group is attached to the third carbon of the furan ring. This compound is known for its electron-rich nature, making it a valuable intermediate in organic synthesis and various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: 3-Methoxyfuran can be synthesized through several methods. One efficient method involves the treatment of acetal-containing propargylic alcohols with a gold catalyst in an alcohol solvent at room temperature. This method allows for the straightforward variation of substituents on both the furan ring and the alkoxy group .

Industrial Production Methods: Industrial production of this compound typically involves the use of biomass-derived furfural and 5-hydroxy-methylfurfural as starting materials. These compounds undergo various chemical transformations to yield this compound .

化学反应分析

Types of Reactions: 3-Methoxyfuran undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can participate in substitution reactions where the methoxy group or other substituents are replaced by different functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

科学研究应用

Organic Synthesis

3-Methoxyfuran serves as a valuable building block in organic synthesis due to its high reactivity and ability to participate in various chemical reactions.

Synthesis of 3-Alkoxyfurans

A notable method for synthesizing this compound involves gold-catalyzed reactions using propargylic alcohols. This method allows for the formation of a variety of 3-alkoxyfurans, including this compound, with yields ranging from 68% to 98% depending on the substrate used. The reaction conditions are mild, making it suitable for synthesizing complex furan derivatives efficiently .

| Substrate | Product | Yield (%) |

|---|---|---|

| Propargylic alcohol (1a) | This compound (4) | 85 |

| Propargylic alcohol (1b) | 3-Ethoxyfuran (3) | 89 |

Diels-Alder Reactions

This compound can undergo Diels-Alder reactions with maleimides to produce endo-cantharimides, which are valuable scaffolds in medicinal chemistry. This reaction is characterized by high selectivity and yields, demonstrating the utility of this compound in synthesizing complex cyclic structures .

Medicinal Chemistry

The unique structural properties of this compound allow it to be explored for potential therapeutic applications.

Antimicrobial Activity

Research indicates that furan derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds derived from this compound can inhibit the growth of certain bacterial strains, suggesting potential use as antimicrobial agents .

Anti-inflammatory Properties

Some studies have suggested that derivatives of this compound may possess anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs. The mechanism involves modulating inflammatory pathways at the molecular level .

Environmental Science

This compound also has implications in environmental chemistry, particularly concerning its atmospheric behavior.

Atmospheric Degradation Studies

Research has focused on the degradation pathways of this compound in the atmosphere, particularly its reactions with hydroxyl radicals and nitrate radicals. These studies reveal that this compound can form various products upon atmospheric oxidation, contributing to our understanding of its environmental fate and potential impacts on air quality .

| Reactor | Products |

|---|---|

| Hydroxyl radicals | Hydroxy-methylfuranones |

| Nitrate radicals | Nitrated compounds |

Case Studies

- A study demonstrated the successful synthesis of endo-cantharimides from this compound via Diels-Alder cycloaddition with maleimides, achieving yields above 85% .

- Another investigation into the atmospheric degradation of this compound revealed significant insights into its reaction mechanisms and product formation under various environmental conditions .

作用机制

The mechanism of action of 3-Methoxyfuran involves its interaction with various molecular targets and pathways. Its electron-rich nature allows it to participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .

相似化合物的比较

2-Methoxyfuran: Another methoxy-substituted furan with similar reactivity but different substitution patterns.

Furan: The parent compound without any substituents.

5-Hydroxy-methylfurfural: A biomass-derived compound used as a starting material for the synthesis of various furan derivatives

Uniqueness: 3-Methoxyfuran is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its electron-rich nature makes it particularly valuable in organic synthesis and various chemical transformations .

生物活性

3-Methoxyfuran is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into the various aspects of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, as well as its potential applications in medicine.

Chemical Structure and Synthesis

This compound belongs to the furan class of compounds, characterized by a five-membered aromatic ring containing one oxygen atom. The synthesis of this compound can be achieved through various methods, including gold-catalyzed reactions involving propargylic alcohols, which have been shown to yield high quantities of the compound under optimized conditions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. For instance, a study highlighted the effectiveness of furan derivatives, including this compound, against microbial pathogens by selectively inhibiting their growth and modifying enzyme activities .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anti-Inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. It is believed to exert these effects through modulation of various signaling pathways, including MAPK and PPAR-γ pathways. These pathways play crucial roles in regulating inflammation and immune responses within the body .

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in human cells, suggesting its potential use as an anti-inflammatory agent in therapeutic applications.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in several cancer cell lines. Research has indicated that it can induce apoptosis (programmed cell death) in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis induction | |

| MCF-7 (breast cancer) | 30 | Caspase activation | |

| A549 (lung cancer) | 20 | Bcl-2 modulation |

Case Studies and Clinical Implications

A notable case study involving this compound demonstrated its potential in treating inflammatory diseases. In animal models, administration of the compound led to a significant reduction in inflammation markers, suggesting its utility in clinical settings for managing conditions like arthritis and other inflammatory disorders .

Moreover, ongoing research is investigating the compound's role as a potential adjunct therapy in cancer treatment, focusing on its ability to enhance the efficacy of existing chemotherapeutic agents while minimizing side effects.

属性

IUPAC Name |

3-methoxyfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMAQHURVWNQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507680 | |

| Record name | 3-Methoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3420-57-3 | |

| Record name | 3-Methoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the cytotoxic effects of 3-Methoxyfuran compared to other compounds found in Narthecium ossifragum?

A1: While previous studies suggested this compound as the primary nephrotoxin in Narthecium ossifragum [], recent research indicates that it might not be directly involved in nephrotoxicity at the cellular level. In fact, this compound showed no cytotoxicity against renal tubular cells (LLC-PK1) at concentrations up to 880 µg/mL (7.7 M) []. Conversely, steroidal saponins, particularly di- and trisaccharides of sarsasapogenin, were identified as major cytotoxic components in Narthecium ossifragum extracts []. These findings suggest a more significant role of saponins in the plant's nephrotoxicity and warrant further investigation.

Q2: How do the chemical structures of this compound and related compounds influence their reactivity?

A2: The presence of the methoxy group significantly influences the reactivity and stability of this compound and its derivatives. For instance, the methoxy group in this compound weakens the adjacent methyl C-H bond, resulting in a bond dissociation energy of 98 kcal/mol, considerably lower than the C-H bonds within the furan ring (approximately 120 kcal/mol) []. This difference in bond strengths makes the methoxy-methyl site a favorable target for hydrogen abstraction and a key factor in the initial decomposition pathways during combustion []. The strategic placement of a methoxy group on dehydrobenzenes also plays a crucial role in controlling the regioselectivity of cycloaddition reactions with this compound []. This regioselectivity allows for the controlled synthesis of specific 1,4-dihydro-2-methoxy-1,4-epoxynaphthalene adducts, which can be further manipulated to access various valuable compounds, including 3,4-dihydro-1,4-epoxynaphthalen-2(1H)-ones [].

Q3: Can this compound be used in the synthesis of natural products?

A3: Yes, this compound can be employed as a building block in organic synthesis, including the preparation of natural product analogs. For example, Diels-Alder cycloadditions of this compound with mono-activated dienophiles have been successfully utilized to synthesize potential intermediates for the synthesis of (±)-avenaciolide and (±)-isoavenaciolide []. This approach highlights the versatility of this compound as a synthetic precursor in accessing complex molecular architectures found in natural products.

Q4: How can computational chemistry be used to study this compound?

A4: Computational chemistry techniques are valuable tools in understanding the thermochemical properties of this compound and its derivatives. Researchers have used various levels of theory, including B3LYP, CBS-QB3, and G3MP2B3, to calculate standard enthalpies of formation, entropies, and heat capacities of this compound and its radical counterparts []. These calculated thermodynamic parameters are essential in predicting the stability, reaction pathways, and kinetic behavior of this compound, particularly in the context of biofuel applications [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。